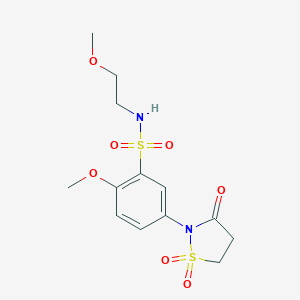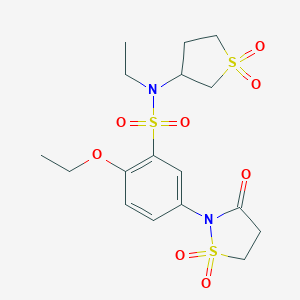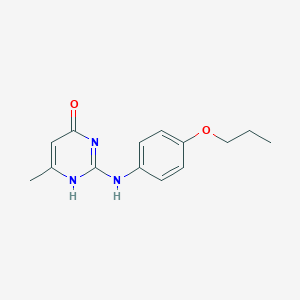
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one is a pyrimidine derivative that has been widely studied for its potential in scientific research. This compound has shown promise in various applications, including cancer treatment, drug design, and as a tool for understanding biological processes.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one involves its ability to selectively target certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one has a number of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these pathways on various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one. One area of focus is the development of more potent and selective inhibitors of specific kinases. Additionally, researchers are exploring the potential of this compound in combination with other drugs for the treatment of cancer. Finally, there is ongoing research into the potential use of this compound as a tool for understanding various biological processes.
Métodos De Síntesis
The synthesis of 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one is typically achieved through a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 4-propoxyaniline with ethyl acetoacetate, followed by cyclization with ammonium acetate and the addition of a methyl group.
Aplicaciones Científicas De Investigación
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one has been studied extensively for its potential in scientific research. One area of focus has been its use in cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways.
Propiedades
Nombre del producto |
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one |
|---|---|
Fórmula molecular |
C14H17N3O2 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H17N3O2/c1-3-8-19-12-6-4-11(5-7-12)16-14-15-10(2)9-13(18)17-14/h4-7,9H,3,8H2,1-2H3,(H2,15,16,17,18) |
Clave InChI |
ZDASCXHIMHSKFL-UHFFFAOYSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C |
SMILES |
CCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C |
SMILES canónico |
CCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



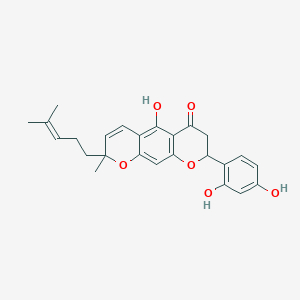
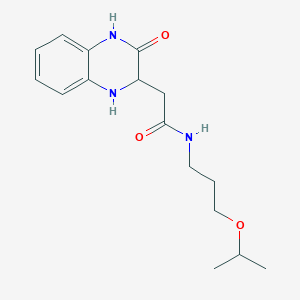
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
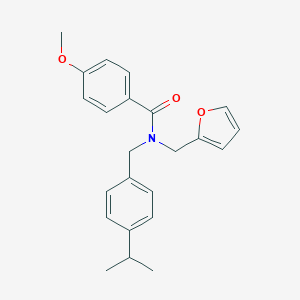
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)
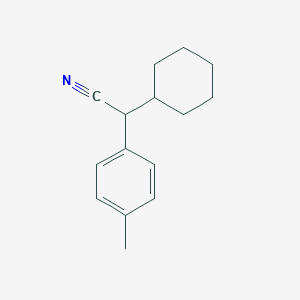
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
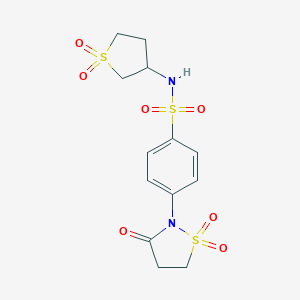
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
